molecular formula C15H11Cl2N3S B12911937 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole CAS No. 99793-38-1

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole

Cat. No.: B12911937
CAS No.: 99793-38-1
M. Wt: 336.2 g/mol
InChI Key: MSDUUOVVVOVKAY-UHFFFAOYSA-N
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Description

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours.

Chemical Reactions Analysis

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Scientific Research Applications

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The chlorophenyl groups and the methylthio group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1,5-Bis(4-chlorophenyl)-1H-1,2,4-triazole: Lacks the methylthio group, which may affect its biological activity.

    1,5-Bis(4-methylphenyl)-3-(methylthio)-1H-1,2,4-triazole: Contains methyl groups instead of chlorophenyl groups, which can influence its chemical reactivity and biological properties.

The presence of the chlorophenyl and methylthio groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.

Properties

CAS No.

99793-38-1

Molecular Formula

C15H11Cl2N3S

Molecular Weight

336.2 g/mol

IUPAC Name

1,5-bis(4-chlorophenyl)-3-methylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C15H11Cl2N3S/c1-21-15-18-14(10-2-4-11(16)5-3-10)20(19-15)13-8-6-12(17)7-9-13/h2-9H,1H3

InChI Key

MSDUUOVVVOVKAY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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